

# Application Note & Protocol: Regioselective Bromination of Methyl p-Hydroxybenzoate

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## Compound of Interest

**Compound Name:** Methyl 3,5-dibromo-4-hydroxybenzoate

**Cat. No.:** B1581642

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**Abstract:** This document provides a comprehensive guide for the regioselective electrophilic bromination of methyl p-hydroxybenzoate to synthesize methyl 3-bromo-4-hydroxybenzoate, a crucial intermediate in pharmaceutical and chemical manufacturing.<sup>[1][2]</sup> The protocol emphasizes control over reaction conditions to favor mono-bromination and minimize the formation of di-substituted byproducts. Detailed procedures, from reaction setup and monitoring to work-up and purification, are presented. The underlying chemical principles, safety protocols for handling hazardous reagents like bromine, and methods for product characterization are thoroughly discussed to ensure procedural integrity and reproducibility.

## Scientific & Strategic Overview

The bromination of methyl p-hydroxybenzoate is a classic example of an electrophilic aromatic substitution reaction.<sup>[3]</sup> The phenolic hydroxyl group is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions.<sup>[4]</sup> Since the para position is occupied by the methyl ester group, substitution is directed exclusively to the two equivalent ortho positions (C3 and C5).

The primary challenge in this synthesis is controlling the reaction's stoichiometry and conditions to prevent over-bromination. The high reactivity of the phenol ring can easily lead to the formation of the undesired 3,5-dibromo-4-hydroxybenzoate diester.<sup>[2]</sup> This protocol employs a carefully controlled, dropwise addition of bromine at low temperatures in a suitable solvent system to enhance the yield of the desired mono-brominated product.<sup>[2]</sup>

## Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism:

- Generation of Electrophile: Although bromine ( $\text{Br}_2$ ) is not strongly electrophilic, the electron-rich phenol ring can induce a dipole in the  $\text{Br}-\text{Br}$  bond, allowing one bromine atom to act as an electrophile ( $\text{Br}^+$ ).
- Nucleophilic Attack: The  $\pi$ -electron system of the benzene ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]
- Deprotonation: A base (such as the solvent or  $\text{Br}^-$ ) removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the final product, methyl 3-bromo-4-hydroxybenzoate, along with hydrogen bromide ( $\text{HBr}$ ) as a byproduct.[5]

## Critical Safety & Handling Protocols

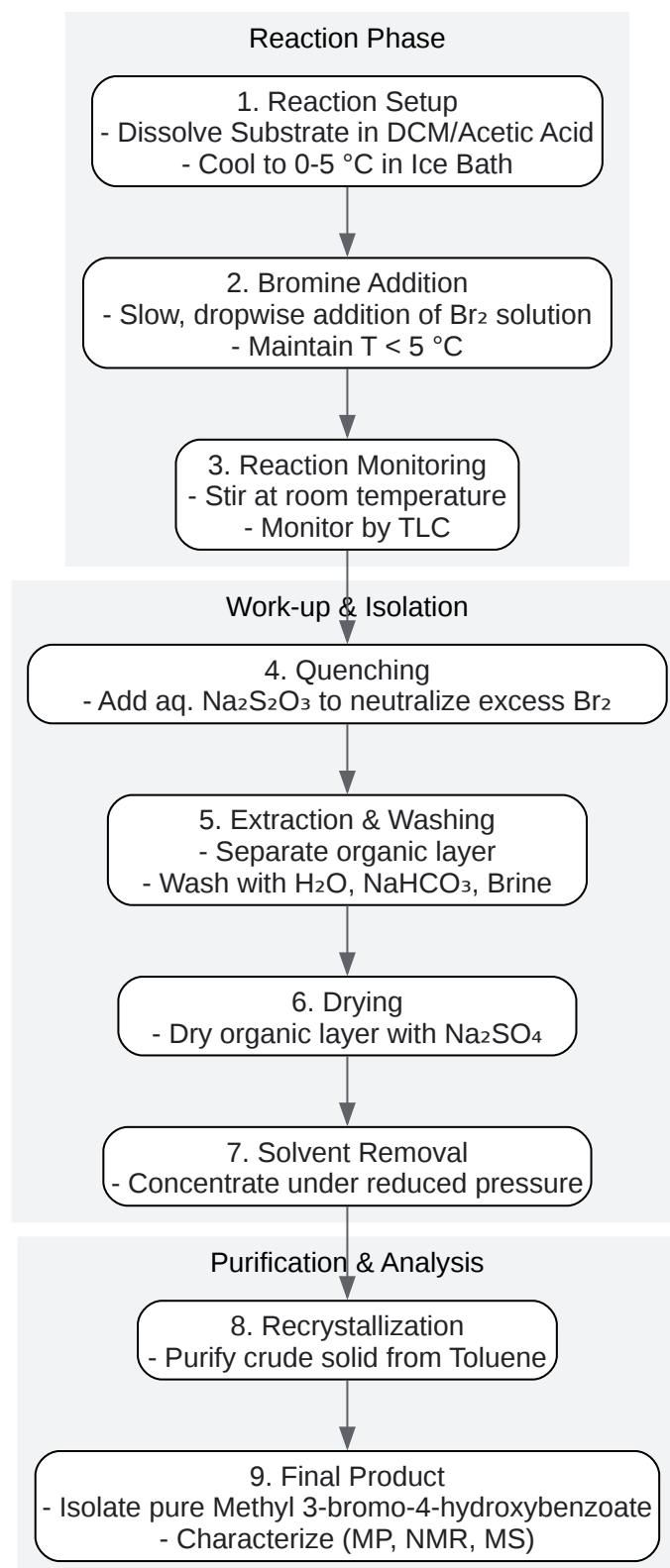
**WARNING:** This procedure involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.

- Bromine ( $\text{Br}_2$ ): Liquid bromine is extremely toxic, corrosive, and a strong oxidizing agent. It can cause severe chemical burns upon skin contact and is fatal if inhaled.[6][7] All manipulations involving liquid bromine must be performed in a certified chemical fume hood.[8][9]
- Personal Protective Equipment (PPE): At a minimum, users must wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).[8][9] Disposable gloves are not sufficient.
- Spill & Emergency Response:
  - An emergency eyewash and safety shower must be immediately accessible.
  - Keep a neutralizing agent, such as a 1 M solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ), readily available to treat any bromine spills.[7][8]

- In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, then seek immediate medical attention.[9][10]
- In case of inhalation, move to fresh air immediately and seek emergency medical care.[10]

## Experimental Design & Workflow

The following diagram illustrates the complete workflow for the synthesis, from initial setup to the final purified product.

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Caption: Experimental workflow for the synthesis of methyl 3-bromo-4-hydroxybenzoate.

# Detailed Experimental Protocol

## Materials & Equipment

Reagent/Material	CAS Number	Formula	M.W. ( g/mol )	Notes
Methyl p-hydroxybenzoate	99-76-3	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	152.15	Starting material, white crystalline powder.[11]
Liquid Bromine	7726-95-6	Br <sub>2</sub>	159.81	Brominating agent, fuming reddish-brown liquid. EXTREMELY TOXIC.[9]
Dichloromethane (DCM)	75-09-2	CH <sub>2</sub> Cl <sub>2</sub>	84.93	Reaction solvent.
Glacial Acetic Acid	64-19-7	CH <sub>3</sub> COOH	60.05	Catalyst/Co-solvent.[2]
Sodium Thiosulfate (pentahydrate)	10102-17-7	Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub> ·5H <sub>2</sub> O	248.18	Quenching agent.
Sodium Bicarbonate	144-55-8	NaHCO <sub>3</sub>	84.01	For aqueous wash.
Anhydrous Sodium Sulfate	7757-82-6	Na <sub>2</sub> SO <sub>4</sub>	142.04	Drying agent.
Toluene	108-88-3	C <sub>7</sub> H <sub>8</sub>	92.14	Recrystallization solvent.[2]

### Equipment:

- Three-neck round-bottom flask
- Magnetic stirrer and stir bar

- Dropping funnel
- Ice bath
- Thermometer
- Separatory funnel
- Rotary evaporator
- Büchner funnel and vacuum flask
- Standard laboratory glassware

## Step-by-Step Procedure

- Reaction Setup:
  - In a 500 mL three-neck round-bottom flask, combine methyl p-hydroxybenzoate (21.42 g, 0.148 mol, 1.0 eq) and dichloromethane (300 mL).
  - Add glacial acetic acid (9.0 mL, 0.155 mol, 1.1 eq) and stir until all solids are dissolved.[\[2\]](#)
  - Equip the flask with a magnetic stirrer, a dropping funnel, and a thermometer.
  - Cool the reaction mixture to 0-5 °C using an ice-water bath.
- Bromine Addition:
  - In a fume hood, carefully measure liquid bromine (8.0 mL, 0.155 mol, 1.1 eq) and dilute it with 20 mL of dichloromethane in the dropping funnel.
  - Add the bromine solution dropwise to the stirred reaction mixture over a period of 60-90 minutes.
  - Crucial: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition to minimize the formation of the dibrominated byproduct.[\[2\]](#)
- Reaction Monitoring:

- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
- Stir the mixture for approximately 32 hours.<sup>[2]</sup> The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The product spot should appear at a higher R<sub>f</sub> than the starting material.
- Work-up and Isolation:
  - After the reaction is complete, cool the mixture again in an ice bath.
  - Slowly add a 10% aqueous solution of sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) with vigorous stirring until the reddish-brown color of bromine completely disappears. This step neutralizes any unreacted bromine.<sup>[2]</sup>
  - Transfer the entire mixture to a 1 L separatory funnel.
  - Separate the organic (DCM) layer.
  - Wash the organic layer sequentially with water (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).
  - Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), then filter to remove the drying agent.
- Purification:
  - Remove the dichloromethane solvent under reduced pressure using a rotary evaporator. A white to off-white crude solid will be obtained.
  - Purify the crude solid by recrystallization. Add toluene (approx. 4 mL per gram of crude product), heat the mixture until the solid dissolves, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.<sup>[2]</sup>
  - Collect the white crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold toluene, and air-dry.

## Expected Results

Parameter	Value
Product Name	Methyl 3-bromo-4-hydroxybenzoate
Appearance	White crystalline solid
Typical Yield	75-80% <a href="#">[2]</a>
Melting Point	105.8 - 106.7 °C <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>3</sub>
Molecular Weight	231.04 g/mol
Mass Spectrometry (ESI <sup>-</sup> )	[M-H] <sup>-</sup> at m/z 228.95 <a href="#">[2]</a>

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